molecular formula C7H11Cl3N2 B3002183 (3-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride CAS No. 2445785-43-1

(3-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride

Cat. No.: B3002183
CAS No.: 2445785-43-1
M. Wt: 229.53
InChI Key: UEOSKWIDWOQPED-UHFFFAOYSA-N
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Description

(3-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C7H11Cl3N2 and a molecular weight of 229.53 g/mol. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride typically involves the chlorination of 6-methylpyridin-2-ylmethanamine. The reaction conditions often include the use of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

(3-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (3-Chloropyrazin-2-yl)methanamine;dihydrochloride: Similar in structure but with a pyrazine ring instead of a pyridine ring.

    (5-Chloro-6-methylpyridin-2-yl)methanamine: Similar but with a different substitution pattern on the pyridine ring.

    5-Methylpyridin-2-yl)methanamine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Uniqueness

(3-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where selective binding or reactivity is required .

Properties

IUPAC Name

(3-chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c1-5-2-3-6(8)7(4-9)10-5;;/h2-3H,4,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOSKWIDWOQPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Cl)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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